2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H19N3O5S . It has an average mass of 329.372 Da and a monoisotopic mass of 329.104553 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 4-methylbenzenesulfonate (tosyl) group attached to a 2-(2-(2-azidoethoxy)ethoxy)ethyl group . The azido group (-N3) is a functional group characterized by a nitrogen to nitrogen triple bond.Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has 8 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 11 freely rotating bonds. Its ACD/LogP value is 1.24, and its ACD/LogD values are 2.14 at pH 5.5 and 7.4. Its polar surface area is 83 Ų .Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of the Application: This compound has been used in the synthesis of a derivative of the natural compound celastrol . Celastrol has gained prominence as a drug candidate because of its potential therapeutic properties .
- Methods of Application or Experimental Procedures: The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
- Results or Outcomes: Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .
Potential Use in Drug Delivery Systems
- Scientific Field: Pharmaceutical Sciences
- Summary of the Application: This compound could potentially be used in the development of drug delivery systems, such as nanoparticles, liposomes, and micelles . These systems can enhance the delivery of therapeutic agents to specific sites in the body, improving the efficacy and safety of drugs .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of drug delivery system being developed. Generally, this would involve incorporating the compound into the system during the formulation process .
- Results or Outcomes: The outcomes would depend on the specific therapeutic agent being delivered and the target site in the body. The goal would be to enhance the therapeutic effect while minimizing side effects .
Use as a Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: This compound can be used as an intermediate in pharmaceutical synthesis . An intermediate is a substance produced during the synthesis of a desired end product .
- Methods of Application or Experimental Procedures: The specific methods would depend on the particular synthesis pathway being used. Generally, this would involve reacting the compound with other substances under controlled conditions to produce the desired end product .
- Results or Outcomes: The outcome would be the production of a pharmaceutical product. The effectiveness of the synthesis process would be evaluated based on factors such as yield, purity, and cost .
Use in the Synthesis of Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of a derivative of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .
- Methods of Application or Experimental Procedures: The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
- Results or Outcomes: Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .
Use in the Development of Nanoparticles
- Scientific Field: Nanotechnology
- Summary of the Application: This compound could potentially be used in the development of nanoparticles . These nanoparticles can enhance the delivery of therapeutic agents to specific sites in the body, improving the efficacy and safety of drugs .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of nanoparticle being developed. Generally, this would involve incorporating the compound into the nanoparticle during the formulation process .
- Results or Outcomes: The outcomes would depend on the specific therapeutic agent being delivered and the target site in the body. The goal would be to enhance the therapeutic effect while minimizing side effects .
Use as a Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: This compound can be used as an intermediate in pharmaceutical synthesis . An intermediate is a substance produced during the synthesis of a desired end product .
- Methods of Application or Experimental Procedures: The specific methods would depend on the particular synthesis pathway being used. Generally, this would involve reacting the compound with other substances under controlled conditions to produce the desired end product .
- Results or Outcomes: The outcome would be the production of a pharmaceutical product. The effectiveness of the synthesis process would be evaluated based on factors such as yield, purity, and cost .
properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJCKLTCKYNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
Synthesis routes and methods
Procedure details
Citations
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